2,4-Dibutyl phenol 2,4-Dibutyl phenol
Brand Name: Vulcanchem
CAS No.: 2151-57-7
VCID: VC19733872
InChI: InChI=1S/C14H22O/c1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2/h9-11,15H,3-8H2,1-2H3
SMILES:
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol

2,4-Dibutyl phenol

CAS No.: 2151-57-7

Cat. No.: VC19733872

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibutyl phenol - 2151-57-7

Specification

CAS No. 2151-57-7
Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
IUPAC Name 2,4-dibutylphenol
Standard InChI InChI=1S/C14H22O/c1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2/h9-11,15H,3-8H2,1-2H3
Standard InChI Key KPZBEZVZFBDKCG-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=C(C=C1)O)CCCC

Introduction

Chemical Properties and Structural Characteristics

Fundamental Physicochemical Parameters

The compound’s chemical identity is defined by the following properties :

PropertyValue
CAS Number96-76-4
Molecular FormulaC14H22O\text{C}_{14}\text{H}_{22}\text{O}
Molecular Weight206.32 g/mol
Melting Point53–56°C
Boiling Point265°C
Density0.887 g/cm³
Vapor Pressure1 mmHg at 84.5°C
Refractive Index1.5080
Water Solubility0.033 g/L at 25°C
LogP (Octanol-Water)4.8

The low water solubility and high LogP value underscore its lipophilicity, facilitating accumulation in lipid-rich tissues and environmental matrices.

Stability and Reactivity

Natural Occurrence and Biosynthetic Pathways

Biological Distribution

2,4-DTBP has been detected in 16 bacterial species (e.g., Pseudomonas spp.), 11 fungal taxa (including Nectria spp.), and 133 plant species across 67 families . Notable examples include:

  • Plants: Essential oils of Pinus yunnanensis (29.4% of cone extracts), heartwood of Dalbergia odorifera (9.64% dry weight)

  • Animals: Defensive secretions of centipede Scolopendra subspinipes, frass of pine beetle Dendroctonus armandi

  • Marine organisms: Sponge Zygomycale sp. and tunicate Styela clava

Biosynthetic Mechanisms

While complete pathways remain uncharacterized, current evidence suggests two primary routes:

  • Shikimate pathway derivatives: Modifications of tyrosine or phenylalanine precursors through alkylation

  • Polyketide synthesis: Assembly via malonyl-CoA units in fungal systems

Industrial Production and Synthetic Methodologies

Purification Techniques

Crude product purification involves:

  • Fractional distillation under reduced pressure (BP 265°C)

  • Column chromatography on alumina (petroleum ether eluent)

  • Recrystallization from ethanol-water mixtures

Bioactive Properties and Applications

Antimicrobial Activity

2,4-DTBP demonstrates broad-spectrum inhibition against:

  • Bacteria: MIC 12.5 μg/mL against Staphylococcus aureus

  • Fungi: 80% growth reduction in Candida albicans at 50 μg/mL

  • Phytopathogens: EC₅₀ 0.83 mM against Fusarium oxysporum

Antioxidant Capacity

As a radical scavenger, 2,4-DTBP shows:

  • DPPH radical inhibition: IC₅₀ 18.7 μM

  • Lipid peroxidation reduction: 73% at 100 μM in rat liver microsomes

This activity underpins its use as Antioxidant No. 33 in polyolefin stabilization .

Ecological Roles

  • Allelopathy: 50% root growth inhibition in Lactuca sativa at 1 mM

  • Insect deterrence: 92% mortality in Tetranychus cinnabarinus mites at 2 mg/mL

  • Quorum sensing modulation: 40% reduction in Pseudomonas aeruginosa biofilm formation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator